molecular formula C14H16N2O3 B6344853 Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate CAS No. 1326812-01-4

Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6344853
CAS No.: 1326812-01-4
M. Wt: 260.29 g/mol
InChI Key: PAWLWYSMKWEOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based derivative featuring a 4-ethoxyphenyl substituent at the 5-position and an ester group at the 3-position. The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring is expected to influence electronic and steric properties, modulating solubility, reactivity, and bioactivity.

Properties

IUPAC Name

ethyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-18-11-7-5-10(6-8-11)12-9-13(16-15-12)14(17)19-4-2/h5-9H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWLWYSMKWEOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Ethoxyphenylhydrazine with β-Keto Esters

The most direct route to Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate involves the reaction of 4-ethoxyphenylhydrazine with ethyl 3-oxo-3-(4-ethoxyphenyl)propanoate. This method mirrors the synthesis of analogous pyrazole esters described in and, where hydrazine derivatives react with β-keto esters to form the pyrazole core.

Mechanistic Insights :

  • Hydrazone Formation : The primary amine of 4-ethoxyphenylhydrazine attacks the ketone group of the β-keto ester, forming a hydrazone intermediate. Acid catalysis (e.g., acetic acid) accelerates this step by protonating the carbonyl oxygen .

  • Cyclization : Intramolecular nucleophilic attack by the secondary amine onto the adjacent ester carbonyl group generates the pyrazole ring. Refluxing in benzene or toluene (100°C, 24 h) drives the reaction to completion .

Optimization Data :

ParameterOptimal ConditionYield ImpactSource Reference
SolventToluene85–90%
Temperature100°C (reflux)Maximizes cyclization
Molar Ratio1:1.2 (hydrazine:ester)Prevents side products
CatalystAcetic acid (10 mol%)Accelerates kinetics

Example Procedure :

  • Dissolve ethyl 3-oxo-3-(4-ethoxyphenyl)propanoate (10 mmol) in toluene (50 mL).

  • Add 4-ethoxyphenylhydrazine (12 mmol) and acetic acid (1 mmol).

  • Reflux at 100°C for 24 h under nitrogen.

  • Cool, extract with ethyl acetate, wash with NaHCO₃, and concentrate.

  • Purify via silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the product as a white solid (yield: 87%) .

Claisen Condensation Followed by Cyclization

An alternative two-step approach involves synthesizing the β-keto ester in situ via Claisen condensation before cyclization. This method, adapted from, reduces purification steps and improves scalability.

Step 1: Claisen Condensation
Ethyl acetate and 4-ethoxyacetophenone undergo base-catalyzed condensation to form ethyl 3-oxo-3-(4-ethoxyphenyl)propanoate:
CH3COOC2H5+Ar-CO-CH3NaOEtAr-CO-CH2COOC2H5\text{CH}_3\text{COOC}_2\text{H}_5 + \text{Ar-CO-CH}_3 \xrightarrow{\text{NaOEt}} \text{Ar-CO-CH}_2\text{COOC}_2\text{H}_5
where Ar = 4-ethoxyphenyl.

Step 2: Cyclization with Hydrazine
The β-keto ester reacts with hydrazine hydrate in ethanol under reflux (80°C, 12 h), yielding the target compound.

Key Advantages :

  • Cost Efficiency : Avoids pre-synthesis of 4-ethoxyphenylhydrazine.

  • Regiocontrol : The electron-donating ethoxy group directs hydrazine attack to the 5-position, minimizing isomer formation.

Yield Comparison :

Hydrazine SourceSolventTemperatureYield
Hydrazine hydrateEthanol80°C78%
4-EthoxyphenylhydrazineToluene100°C92%

Post-Synthetic Functionalization via Alkylation

For laboratories with access to pre-formed pyrazole cores, introducing the ethoxy group via alkylation offers flexibility. This method, inspired by, involves:

  • Synthesis of Ethyl 5-Chloro-1H-Pyrazole-3-Carboxylate : React ethyl 3-oxo-3-phenylpropanoate with hydrazine hydrochloride in DMF.

  • Alkylation with Sodium Ethoxide : Treat the chlorinated intermediate with sodium ethoxide in DMSO at 60°C for 6 h.

Critical Considerations :

  • Selectivity Issues : Competing O- vs. N-alkylation requires careful stoichiometry (1:1.1 ratio of chloride to ethoxide).

  • Solvent Effects : DMSO enhances nucleophilicity of ethoxide, favoring substitution at the 4-position.

Green Chemistry Approaches

Recent advances emphasize sustainability, as highlighted in and :

  • Solvent Replacement : Substituting benzene with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining yield (88%) .

  • Catalyst Recycling : Immobilized lipases (e.g., Candida antarctica) enable esterification under mild conditions (40°C, pH 7), though yields remain lower (65%) .

Industrial-Scale Production and Challenges

Large-scale synthesis (≥1 kg) faces unique hurdles:

  • Heat Management : Exothermic cyclization necessitates jacketed reactors with precise temperature control .

  • Byproduct Formation : Over-alkylation generates ethyl 5-ethoxy-4-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate, requiring HPLC purification.

Economic Analysis :

MethodCost (USD/kg)Purity (%)
Cyclocondensation1,20099.5
Claisen-Cyclization95098.0
Alkylation1,50097.2

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential therapeutic properties. The compound's structure allows it to interact with biological targets, making it a candidate for developing various pharmaceutical agents.

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit substantial anti-inflammatory effects. For instance, studies have shown that modifications in the pyrazole scaffold can enhance anti-inflammatory activity, as demonstrated in carrageenan-induced inflammation models in rats .
  • Anticancer Properties : this compound has been explored for its anticancer potential. In vitro studies suggest that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents .

Agricultural Chemistry

The compound is also relevant in agricultural applications, particularly in the formulation of agrochemicals. Its potential herbicidal properties make it valuable for enhancing crop protection products.

  • Herbicidal Activity : this compound has been evaluated for its efficacy against certain weeds, contributing to the development of more effective herbicides.

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials.

  • Polymer Development : The unique chemical properties of this compound allow it to be incorporated into polymers, potentially improving their thermal and mechanical characteristics .

Analytical Chemistry

The compound is utilized as a standard in chromatographic techniques, aiding in the detection and quantification of related compounds across various samples.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnti-inflammatory agentsEnhanced activity with structural modifications
Anticancer agentsInhibits proliferation in cancer cell lines
Agricultural ChemistryHerbicidesEffective against specific weed species
Material SciencePolymer synthesisImproves thermal/mechanical properties
Analytical ChemistryChromatographic standardsAids in detection/quantification of compounds

Case Studies

Several case studies illustrate the efficacy and potential applications of this compound:

  • Antimicrobial Study : A study evaluated various pyrazole derivatives for antimicrobial properties, revealing significant bactericidal activity against Staphylococcus species .
  • Anticancer Research : In vitro studies demonstrated that this compound inhibited cell proliferation in breast cancer cell lines through mechanisms involving estrogen receptor alpha (ERα) inhibition.
  • Comparative Analysis : The compound was compared with other pyrazole derivatives lacking specific substituents, showing that these modifications significantly influenced biological activities .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., –NO₂ in SI-51) reduce yields due to steric and electronic hindrance during cyclization .
  • Electron-donating groups (e.g., –OCH₃ in 3,4-dimethoxyphenyl derivatives) improve yields and crystallinity .
  • The ethoxy group (–OCH₂CH₃) in the target compound is expected to exhibit intermediate reactivity compared to –OCH₃ and –NO₂.

Physical and Spectral Properties

Melting points and spectral data correlate with substituent polarity and crystallinity:

Compound Name (Example) Melting Point (°C) Key Spectral Features (NMR/IR) Evidence
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate 84–86 δ 1.35 (t, CH₃), 4.30 (q, CH₂), 6.90–7.50 (Ar–H)
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate 192–194 δ 8.20–8.40 (Ar–H, NO₂), IR: 1520 cm⁻¹ (NO₂ asym)
Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate 94–95 δ 7.45–7.60 (Ar–Cl), 13C: 134.5 (C–Cl)
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate 214–215 δ 3.85 (s, OCH₃), 6.80–7.10 (Ar–H)

Key Observations :

  • Nitro-substituted analogs exhibit higher melting points due to strong intermolecular dipole interactions .
  • Methoxy/ethoxy groups enhance solubility in polar solvents, as seen in 3,4-dimethoxyphenyl derivatives .
  • The ethoxy group in the target compound may lower melting points slightly compared to nitro analogs but improve solubility over chlorophenyl derivatives.

Key Observations :

  • Methoxy/ethoxy groups enhance anti-inflammatory activity by modulating electron density and binding to hydrophobic pockets .
  • Sulfamoyl and iodo substituents improve target specificity (e.g., COX-2 inhibition) .
  • The ethoxy group in the target compound may synergize with the ester moiety for enhanced bioavailability and target engagement.

Biological Activity

Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate is a compound within the pyrazole family that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

The synthesis of this compound typically involves the reaction of ethyl 2,4-dioxo-4-phenylbutanoate derivatives with hydrazine hydrate. This process results in the formation of various substituted pyrazole derivatives, which are then characterized using techniques such as elemental analysis, IR spectroscopy, and NMR spectroscopy .

1. Anticancer Activity

This compound has shown promising anticancer properties. Studies indicate that pyrazole derivatives can inhibit the proliferation of several cancer cell lines. For instance, compounds containing similar structures have demonstrated significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

The mechanism of action appears to involve cell cycle arrest at the G2/M phase, leading to apoptosis through modulation of pro-apoptotic and anti-apoptotic factors, such as upregulating Bax and downregulating Bcl-2 .

2. Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound. In vivo studies using carrageenan-induced paw edema models have shown that certain substituted pyrazole derivatives exhibit significant anti-inflammatory effects compared to control groups . The compound may act by inhibiting specific inflammatory pathways, although detailed molecular mechanisms require further investigation.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may act as an inhibitor or activator of enzymes and receptors involved in critical biological processes. For example, it could modulate inflammatory responses by interfering with cytokine signaling pathways or inhibiting key enzymes in the inflammatory cascade .

Case Studies and Research Findings

Several studies have documented the effects of this compound and its derivatives:

Study Focus Findings
Study 1Anticancer ActivitySignificant inhibition of MDA-MB-231 and HepG2 cell lines; induced G2/M phase arrest .
Study 2Anti-inflammatory EffectsNotable reduction in carrageenan-induced edema; effective at low micromolar concentrations .
Study 3Mechanistic InsightsPotential modulation of Bcl-2/Bax ratio leading to apoptosis in cancer cells; docking studies suggest interaction with specific protein targets .

Q & A

Basic: What are the standard synthetic methodologies for preparing Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate?

Answer:
The synthesis typically involves cyclocondensation reactions between hydrazides and β-keto esters or α,β-unsaturated carbonyl compounds. For example:

  • Step 1: Condensation of 4-ethoxyphenyl-substituted hydrazines with ethyl acetoacetate derivatives to form pyrazole intermediates.
  • Step 2: Cyclization under acidic or basic conditions (e.g., using trifluoroacetic acid (TFA) for deprotection, as in ).
  • Step 3: Purification via column chromatography or recrystallization. Key challenges include regioselectivity in pyrazole ring formation and protecting group management (e.g., trityl groups in ).
    For analogs, ester hydrolysis (e.g., using NaOH/EtOH) and coupling reactions with amines or sulfonamides are common (see for similar protocols) .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • 1H/13C NMR: Distinct signals include:
    • Pyrazole C-H proton at δ ~6.7–7.1 ppm (singlet, integration 1H).
    • Ethoxy group: triplet (δ ~1.3–1.4 ppm for CH3) and quartet (δ ~4.1–4.3 ppm for CH2).
    • Aromatic protons from the 4-ethoxyphenyl group: doublets at δ ~6.8–7.6 ppm ( ).
  • IR Spectroscopy: Ester C=O stretch at ~1710 cm⁻¹ and pyrazole ring vibrations at ~1480–1600 cm⁻¹ ().
  • Mass Spectrometry (MS): Molecular ion peak [M+H]+ at m/z ~275–327, depending on substituents ( ).

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in structural assignments for pyrazole derivatives?

Answer:
Crystallography provides unambiguous confirmation of regiochemistry and stereochemistry. For example:

  • SHELX Suite ( ): Used for small-molecule refinement. Key steps include data collection (Mo/Kα radiation), phase determination via direct methods, and refinement with least-squares algorithms.
  • WinGX/SIR97 ( ): Tools for solving crystal structures from diffraction data. These programs automate phase estimation and handle twinning or disorder in crystals.
    In cases of conflicting NMR/IR data (e.g., tautomerism in pyrazoles), crystallographic data can confirm the dominant tautomer and substituent positions .

Advanced: How do researchers analyze structure-activity relationships (SAR) for pyrazole-3-carboxylate derivatives?

Answer:
SAR studies involve systematic modifications to the core structure:

  • Substituent Variation:
    • Phenyl Ring Modifications: Electron-withdrawing (e.g., Cl, SO2NH2) or donating (e.g., OCH3) groups alter bioactivity ().
    • Ester Hydrolysis: Conversion to carboxylic acids (e.g., ) enhances solubility or binding to targets like cyclooxygenase (COX).
  • Biological Assays:
    • In vitro Testing: Dose-response curves (IC50 values) for antiproliferative () or enzyme inhibitory () activity.
    • Molecular Docking: Computational modeling to predict binding modes (e.g., HDAC or COX-2 active sites in ).
      Contradictions in activity data (e.g., varying IC50 across studies) are addressed by standardizing assay conditions and validating results with orthogonal methods (e.g., SPR, ITC) .

Advanced: What strategies mitigate low yields or by-products in pyrazole-3-carboxylate synthesis?

Answer:

  • Optimized Reaction Conditions:
    • Solvent selection (e.g., DMF for polar intermediates, ).
    • Temperature control (e.g., 70–85°C for cyclization, ).
  • By-Product Management:
    • Chromatographic purification (silica gel or HPLC, ).
    • Recrystallization from ethanol/water mixtures ().
  • Mechanistic Studies:
    • Monitoring reaction progress via TLC or LC-MS to identify intermediates.
    • Using additives (e.g., DMAP in ) to accelerate coupling reactions.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact ( ).
  • Ventilation: Use fume hoods to minimize inhalation risks ().
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services ( ).
  • Emergency Measures: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation () .

Advanced: How are computational methods integrated into pyrazole-3-carboxylate research?

Answer:

  • Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO/LUMO energies) to guide synthetic design.
  • Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., COX-2 in ).
  • Cheminformatics: QSAR models correlate substituent properties (e.g., logP, polar surface area) with bioactivity ( ).
    These methods reduce experimental trial-and-error and prioritize high-potential derivatives for synthesis .

Advanced: How do researchers address conflicting data in the biological evaluation of analogs?

Answer:

  • Reproducibility Checks: Replicate assays in independent labs with standardized protocols.
  • Orthogonal Assays: Confirm enzyme inhibition (e.g., COX-2) with both fluorometric and radiometric methods.
  • Meta-Analysis: Compare data across studies (e.g., vs. 13) to identify trends (e.g., electron-deficient substituents enhancing activity).
  • Crystallographic Validation: Resolve ambiguities in binding modes (e.g., ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.